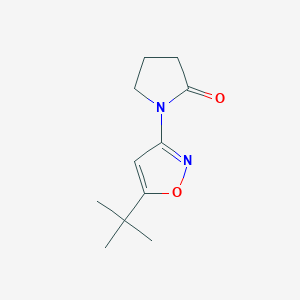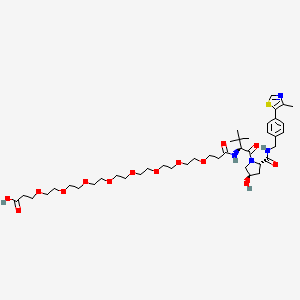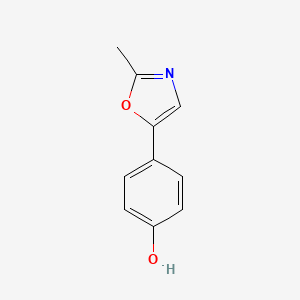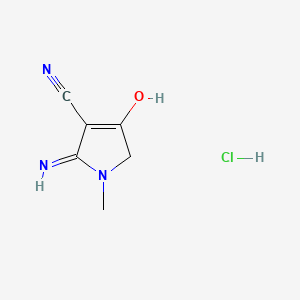
1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group and a pyrrolidin-2-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The tert-butyl group can be introduced via alkylation reactions. The final step involves the coupling of the isoxazole derivative with a suitable pyrrolidin-2-one precursor under appropriate conditions .
Industrial Production Methods
Industrial production of 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles.
Reduction: Reduction of the isoxazole ring can yield amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group and pyrrolidin-2-one moiety contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Pyrrolidin-2-one derivatives: Compounds with the pyrrolidin-2-one moiety but different ring systems.
Uniqueness
1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one is unique due to the combination of the isoxazole ring and the pyrrolidin-2-one moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development .
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)8-7-9(12-15-8)13-6-4-5-10(13)14/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DMGQBPIPJRDELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NO1)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
![4-[6-(tert-Butoxy)-3,4-dihydro-1-naphthyl]phenol](/img/structure/B15337516.png)

![[(2R)-3-[2-[2-(ethenylsulfonylamino)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B15337524.png)
![4-[[(1-Ethyl-4-methyl-5-imidazolyl)methyl]sulfinyl]aniline](/img/structure/B15337536.png)
![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)

![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)


![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
